2-Sulfanylpyridine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-sulfanylidene-1H-pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c7-4-5-1-2-8-6(9)3-5/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUVMORPLVBMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Sulfanylpyridine 4 Carbonitrile and Its Derivatives
Direct Synthesis Approaches to the 2-Sulfanylpyridine-4-carbonitrile Core
Direct synthetic methods aim to construct the this compound ring system in a single or few steps from acyclic or simple cyclic precursors. These strategies are often favored for their efficiency and atom economy.
Multicomponent Reaction Strategies for Pyridine (B92270) Ring Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, offer a powerful and efficient approach to complex molecules like substituted pyridines. nih.govnih.gov While a direct one-pot synthesis of this compound via an MCR is not extensively documented, the synthesis of closely related 2-oxo- and 2-thioxo-pyridine-3-carbonitrile derivatives suggests plausible pathways.
A potential strategy involves the condensation of an active methylene (B1212753) nitrile, an aldehyde, and a sulfur-containing component. For instance, the reaction of aldehydes, 1-(naphthalen-1-yl)ethanone, and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) and piperidine (B6355638) yields 2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.gov Replacing the oxygen-containing nucleophile with a sulfur equivalent, such as cyanothioacetamide, could theoretically lead to the formation of the desired 2-thioxopyridine core, which exists in tautomeric equilibrium with the 2-sulfanylpyridine form.
A general representation of a multicomponent approach is the reaction of an α,β-unsaturated ketone, malononitrile (B47326), and a thiol, which can yield highly functionalized pyridines.
| Reactant A | Reactant B | Reactant C | Product Type | Reference |
| Aldehyde | Active Methylene Nitrile | Thiolating Agent | 2-Sulfanylpyridine Derivative | Theoretical |
| 3-Formylchromone | Meldrum's Acid | Amine | Pyridin-2(1H)-one | researchgate.net |
| Ninhydrin | Cyanoacetohydrazide / Ethyl Cyanoacetate | Aromatic Aldehyde | Pyridotriazine Precursor | nih.govnih.gov |
Cyclocondensation Approaches Utilizing Thiols and Related Precursors
Cyclocondensation reactions provide a robust method for the formation of the pyridine ring. A key strategy involves the reaction of a 1,5-dielectrophilic species with a sulfur-containing nucleophile or the condensation of a β-cyanoketone with a thiol-containing compound.
A notable example is the synthesis of 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. This is achieved by the treatment of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with cyanothioacetamide in the presence of piperidinium (B107235) acetate. nih.gov This reaction demonstrates the formation of the 2-thioxopyridine ring, a direct precursor to 2-sulfanylpyridine derivatives. The 2-thioxo form is in equilibrium with the desired 2-sulfanyl tautomer.
| Precursor 1 | Precursor 2 | Conditions | Product | Reference |
| Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate | Cyanothioacetamide | Piperidinium acetate, reflux | 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | nih.gov |
| β-Halogenoalkylketone or α,β-Unsaturated Ketone | 2-(α-Mercaptoalkyl)benzimidazole | - | 2-(Tetrahydro-2-thienyl)benzimidazole derivatives | researchgate.net |
Derivatization from Precursors and Key Intermediates
An alternative and often more versatile approach to this compound involves the modification of a pre-formed pyridine ring bearing suitable functional groups.
Reactions of Halogenated Pyridine-Carbonitrile Scaffolds with Thiolating Agents
One of the most common methods for introducing a sulfanyl (B85325) group onto a pyridine ring is through the nucleophilic substitution of a halogen atom. The starting material, 2-chloropyridine-4-carbonitrile, can be prepared by the chlorination of pyridine-4-carbonitrile or through the cyanation of 2-chloropyridine. pipzine-chem.com The chlorine atom at the 2-position is activated towards nucleophilic attack and can be readily displaced by various sulfur nucleophiles.
Common thiolating agents include sodium hydrosulfide (B80085) (NaSH), potassium hydrosulfide (KSH), or thiourea (B124793) followed by hydrolysis. The reaction with NaSH or KSH directly yields the sodium or potassium salt of this compound, which upon acidification gives the final product.
| Halogenated Pyridine | Thiolating Agent | Conditions | Product |
| 2-Chloropyridine-4-carbonitrile | Sodium Hydrosulfide | Solvent (e.g., alcohol) | This compound |
| 2-Chloropyridine-4-carbonitrile | Thiourea, then base | Alcohol, reflux | This compound |
| 2-Haloaniline | Ammonia (B1221849), Aldehyde | CuI, 1,10-phenanthroline, water | Substituted Benzimidazoles |
Transformation of 2-Thioxo-Pyridine Carbonitrile Isomers
The 2-thioxo-1,2-dihydropyridine-4-carbonitrile tautomer can be synthesized as described in section 2.1.2. This thione can then be converted to the corresponding 2-sulfanylpyridine derivative through S-alkylation. The thione acts as an ambident nucleophile, with alkylation possible at either the sulfur or nitrogen atom. The choice of alkylating agent, base, and solvent can influence the regioselectivity of the reaction. koreascience.kr
For example, reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base will typically lead to the formation of the 2-(alkylsulfanyl)pyridine-4-carbonitrile.
| Starting Material | Reagent | Product | Reference |
| 3-Cyano-4,6-dimethyl-2-oxo-pyridone | Alkyl Halide | N- or O-alkylated product | koreascience.kr |
| 3-Cyano-4,6-dimethyl-2-thio-pyridone | Alkyl Halide | S- or N-alkylated product | koreascience.kr |
| 4-Hydroxycoumarin | Benzylic/Allylic Alcohols | Sulfated Tin Oxide | C3- and O-alkylated coumarins |
Conversion of Hydrazino Derivatives to Diverse Analogues
A less direct but potentially useful method involves the transformation of a 2-hydrazinopyridine-4-carbonitrile precursor. The hydrazino group can be converted to other functionalities. While direct conversion to a sulfanyl group is not a standard transformation, a two-step process via a diazonium salt intermediate is conceivable.
The hydrazino group can be oxidized to a diazonium salt, which is a versatile intermediate in aromatic chemistry. The subsequent treatment of the diazonium salt with a sulfur nucleophile, in a manner analogous to a Sandmeyer-type reaction, could potentially yield the desired this compound. The Sandmeyer reaction traditionally uses copper(I) salts to facilitate the conversion of diazonium salts to halides or cyanides. wikipedia.orgnih.govmasterorganicchemistry.com A similar approach with a sulfur-containing reagent could be envisioned.
| Precursor | Reaction Type | Key Intermediate | Potential Product | Reference |
| 2-Hydrazinopyridine-4-carbonitrile | Diazotization | Pyridine-2-diazonium-4-carbonitrile | This compound | wikipedia.orgnih.govmasterorganicchemistry.comorganic-chemistry.orgnumberanalytics.com |
| Aryl Diazonium Salt | Sandmeyer Reaction | Aryl Radical | Aryl Halide/Cyanide | wikipedia.orgnih.govmasterorganicchemistry.com |
Catalytic Methods in the Synthesis of this compound Analogues
The synthesis of this compound analogues, particularly 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, has seen significant advancements through the use of catalytic methods. These methods often involve multicomponent reactions (MCRs), which are highly efficient in building complex molecular scaffolds from simple starting materials in a single step. The primary approaches are the pseudo-four-component reaction (pseudo-4CR) of an aldehyde, two equivalents of malononitrile, and a thiol, and the three-component reaction (3CR) of an arylidenemalononitrile, malononitrile, and a thiol. nih.govresearchgate.net
Various catalysts have been employed to improve reaction rates, increase yields, and enable milder reaction conditions. Basic catalysts such as triethylamine (B128534) and piperidine are commonly used to facilitate the condensation and cyclization steps. nih.gov For instance, the one-pot 3CR protocol for preparing 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles can be catalyzed by triethylamine in ethanol. nih.gov
Recent research has focused on developing more efficient and environmentally friendly catalysts. These include solid-supported catalysts and nanoparticles, which offer advantages such as easy recovery and reusability. The choice of catalyst can significantly influence the reaction's efficiency and outcome. researchgate.net The table below summarizes various catalytic systems used in the synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives, which are close analogues of this compound.
Table 1: Catalytic Methods for the Synthesis of 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile Analogues
| Catalyst | Reaction Type | Reactants | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Triethylamine | 3CR | 2-Arylidenemalononitrile, Thiol, Malononitrile | Ethanol | Not specified | 17-49 | nih.gov |
| Piperidine | Pseudo-4CR | Aldehyde, Malononitrile (2 equiv.), Thiol | Not specified | Not specified | High | nih.gov |
| Various basic catalysts | Pseudo-4CR / 3CR | Aldehydes, Malononitriles, Thiols | Various | Mild conditions | High | nih.govresearchgate.net |
Synthesis of Hybrid Compounds Incorporating the this compound Moiety
The this compound scaffold is a valuable building block for the synthesis of hybrid molecules, where it is combined with other pharmacologically active moieties to create compounds with potentially enhanced or dual biological activities. These synthetic strategies often involve the reaction of a pre-functionalized this compound derivative with another molecule or the construction of the pyridine ring as part of a multi-step synthesis of the final hybrid compound.
One approach involves the synthesis of polycyclic hybrid peptidomimetics that incorporate pyridine, coumarin, and triazole pharmacophores. researchgate.net Another strategy is the creation of hybrid molecules where the pyridine ring is linked to other heterocyclic systems known for their biological relevance, such as sulfaguanidine (B1682504) or coumarin. nih.govgavinpublishers.com For example, coumarin-chalcone hybrids can be reacted with malononitrile in the presence of an ammonium acetate catalyst to form coumarinyl 2-aminonicotinonitriles, which are structurally related to the target moiety. gavinpublishers.com
The synthesis of these hybrid compounds often employs multicomponent reactions or sequential one-pot syntheses to efficiently assemble the complex final structures. The choice of synthetic route depends on the desired final structure and the compatibility of the functional groups in the different moieties being combined.
Table 2: Synthesis of Hybrid Compounds with a Pyridine-carbonitrile Core
| Hybrid Moiety | Synthetic Strategy | Key Reactants | Catalyst/Reagent | Resulting Compound Type | Reference |
|---|---|---|---|---|---|
| Coumarin | Cyclocondensation | Coumarin-chalcone hybrid, Malononitrile | Ammonium acetate | Coumarinyl 2-aminonicotinonitrile | gavinpublishers.com |
| Sulfaguanidine | Cyclocondensation | N-(4-(carbamimidoylsulfamoyl)phenyl)-2-cyanoacetamide, Arylidenemalononitrile | Piperidine | Pyridine-2-one hybrid | nih.gov |
| Pyrimidine (B1678525) | Cyclocondensation | Coumarin-chalcone hybrid, Thiourea | Sodium ethoxide | Coumarinyl-pyrimidine hybrid | gavinpublishers.com |
The Chemical Versatility of this compound: A Review of its Transformations and Reactivity
The heterocyclic compound this compound, a pyridine ring functionalized with both a sulfanyl (mercapto) group and a carbonitrile (cyano) group, serves as a versatile building block in synthetic organic chemistry. Its reactivity is characterized by the interplay of these functional groups, which can undergo transformations independently or participate in concerted cyclization reactions. This article explores the key chemical transformations of this compound, focusing on reactions at the sulfanyl and carbonitrile moieties, substitutions on the pyridine ring, and its application in the synthesis of fused polycyclic systems.
Chemical Transformations and Reactivity of 2 Sulfanylpyridine 4 Carbonitrile
The reactivity of 2-Sulfanylpyridine-4-carbonitrile is dictated by its unique electronic structure. The molecule exists in a tautomeric equilibrium between the thiol form (2-sulfanylpyridine) and the thione form (pyridin-2-thione) wikipedia.org. The thione tautomer is often favored and plays a significant role in the compound's reaction pathways wikipedia.org. The electron-donating nature of the sulfanyl (B85325)/thione group and the electron-withdrawing nature of the carbonitrile group influence the reactivity of the pyridine (B92270) ring and the functional groups themselves.
The sulfur atom in this compound is a soft nucleophile, making it highly susceptible to alkylation. This S-alkylation is a fundamental transformation, often serving as the initial step for constructing more complex molecular architectures. The reaction typically proceeds by treating the pyridinethione with an alkylating agent in the presence of a base.
Detailed research on related structures, such as 2-mercapto-4-methoxypyridine-3-carbonitrile, demonstrates that reactions with α-haloacetamides or other halo compounds in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethylformamide (DMF) yield the corresponding S-substituted thiopyridines clockss.org. These reactions are generally efficient and provide a straightforward method for introducing a variety of substituents at the sulfur atom clockss.orgnih.gov.
The general scheme for S-alkylation involves the deprotonation of the thiol tautomer to form a highly nucleophilic thiolate anion, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide.
Table 1: Examples of S-Alkylation Reactions on 2-Mercaptopyridine (B119420) Scaffolds
| Alkylating Agent | Base | Solvent | Product Type | Reference |
| Chloroacetamides | KOH | DMF | 2-(Carbamoylmethyl)sulfanylpyridine | clockss.org |
| Methyl 3-bromopropanoate | KOH | DMF | Methyl 3-(pyridin-2-ylsulfanyl)propanoate | clockss.org |
| Methyl 2-mercaptoacetate | KOH | DMF | Methyl 2-(pyridin-2-ylsulfanyl)acetate | clockss.org |
| Dimethyl sulfate | --- | --- | 2-(Methylsulfanyl)pyridine | nih.gov |
These S-alkylation reactions are not only crucial for functional group modification but also serve as a gateway to annulation reactions, as discussed in section 3.4.
The carbonitrile (cyano) group is a versatile functional handle that can be converted into several other important chemical moieties, primarily through hydrolysis or reduction.
Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. The reaction typically proceeds via an intermediate amide. Heating the nitrile with an aqueous acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt sigmaaldrich.comsigmaaldrich.com. Alternatively, heating with a base like sodium hydroxide solution produces a carboxylate salt and ammonia (B1221849) gas; subsequent acidification is required to obtain the free carboxylic acid sigmaaldrich.comsigmaaldrich.com. While this is a general reaction for nitriles, specific documented examples of the hydrolysis of this compound are scarce in the reviewed literature, and the success of such a transformation can be substrate-dependent clockss.org.
Reduction: The carbonitrile group can be reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Palladium, Platinum, or Raney Nickel) researchgate.netnih.gov. The choice of reducing agent is critical to avoid side reactions, such as the formation of secondary amines researchgate.net. Electrochemical methods have also been employed for the reduction of other cyanopyridine isomers, successfully yielding the corresponding aminomethylpyridines. As with hydrolysis, specific examples detailing the reduction of the carbonitrile group in this compound are not prominently featured in the surveyed scientific literature.
The pyridine ring's susceptibility to substitution reactions is heavily influenced by its substituents. The ring is generally electron-deficient compared to benzene (B151609), which makes electrophilic substitution more difficult and nucleophilic substitution more favorable.
Electrophilic Aromatic Substitution (EAS): The presence of the electron-withdrawing carbonitrile group deactivates the pyridine ring towards electrophilic attack. Conversely, the sulfanyl group (in the thiol form) is an activating, ortho-, para-directing group. However, the thione tautomer complicates this picture. Furthermore, the sulfur atom can act as a Lewis base and coordinate with the Lewis acid catalysts (e.g., AlCl₃) typically required for EAS reactions like Friedel-Crafts alkylation or acylation, which can poison the catalyst and prevent the reaction. Due to these competing factors and potential for catalyst deactivation, electrophilic substitution on this specific substrate is expected to be challenging and is not well-documented.
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring, enhanced by the cyano group, makes it a candidate for nucleophilic aromatic substitution, particularly if a good leaving group (like a halogen) is present on the ring. In principle, a nucleophile could displace a suitable leaving group at positions ortho or para to the electron-withdrawing nitrile group. However, in this compound itself, there are no such leaving groups. The direct displacement of the sulfanyl group or the nitrile itself by a powerful nucleophile has been observed in some activated cyanopyridazine systems but would likely require harsh conditions for this substrate.
One of the most significant and well-documented applications of this compound and its analogs is in the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines. This transformation, known as the Gewald reaction or a Thorpe-Ziegler type cyclization, utilizes the reactivity of both the sulfanyl and carbonitrile groups.
The reaction sequence typically begins with the S-alkylation of the 2-sulfanylpyridine with a reagent containing an α-halo-substituted carbonyl, nitrile, or ester functionality clockss.org. Following the initial alkylation, an intramolecular cyclization occurs. The base used in the reaction generates a carbanion from the active methylene (B1212753) group of the newly introduced S-substituent. This carbanion then attacks the electrophilic carbon of the nitrile group, leading to the formation of a five-membered thiophene (B33073) ring fused to the pyridine core clockss.org. The final product is a highly functionalized 3-aminothieno[2,3-b]pyridine derivative.
Table 2: Examples of Annulation Reactions to Form Thieno[2,3-b]pyridines
| Reagent for S-alkylation | Base | Reaction Type | Product Core | Reference |
| α-Haloacetamides | KOH | S-alkylation / Thorpe-Ziegler Cyclization | 3-Amino-thieno[2,3-b]pyridine-2-carboxamide | clockss.org |
| α-Haloacetonitriles | Na₂CO₃ | S-alkylation / Thorpe-Ziegler Cyclization | 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile | |
| α-Haloacetoacetates | NaOAc | S-alkylation / Thorpe-Ziegler Cyclization | Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate | |
| ω-Bromoacetophenone | Na₂CO₃ | S-alkylation / Thorpe-Ziegler Cyclization | 3-Amino-2-benzoyl-thieno[2,3-b]pyridine |
This powerful annulation strategy provides efficient access to a class of compounds with significant interest in medicinal chemistry and materials science.
Biological and Pharmacological Investigations of 2 Sulfanylpyridine 4 Carbonitrile Derivatives
Structure-Activity Relationship (SAR) Studies of 2-Sulfanylpyridine-4-carbonitrile Analogues
The effectiveness of these compounds is closely linked to their chemical structure. nih.gov The diverse substitution patterns on the pyrrolidine (B122466) ring, for example, allow these molecules to regulate various targets and exhibit excellent anti-proliferative activities. nih.gov
Key findings from SAR studies indicate that:
The introduction of three aryl groups to the pyridine (B92270) nucleus, as seen in 1,4,6-triaryl-2-oxo-pyridine derivatives, enhances cytotoxic activity against liver and colon cancer cell lines. nih.gov
An ethoxy group on these derivatives is more advantageous for cytotoxic activity than a methoxy (B1213986) group. nih.gov
The presence of a cyano group in the ethylene (B1197577) structure of some compounds can fix the configuration to a cis-form, which, in combination with a 3,4,5-trimethoxyphenyl fragment, leads to strong antiproliferative activity against cancer cells with low toxicity to normal cells. nih.gov
For 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, a morpholine (B109124) group at the position-2 can form a hydrogen bond with Val851, while the amine–pyrimidine (B1678525) group can form two hydrogen bonds with Asp933 and Lys802, contributing to potent PI3K inhibitory activity. nih.gov
Anticancer and Antiproliferative Activities
Derivatives of this compound have shown promising results in combating various cancer cells.
In Vitro Cytotoxicity Against Human Tumor Cell Lines
A range of studies has demonstrated the cytotoxic effects of these compounds on different human tumor cell lines. For instance, spiro-pyridine derivatives have shown significant activity against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines. nih.gov One particular spiro-pyridine derivative, compound 7, exhibited a higher activity against Caco-2 cells than the standard anticancer drug Doxorubicin. nih.gov
Similarly, newly synthesized pyridine and spiro-pyridine derivatives displayed moderate to good activity against HepG-2 and Caco-2 cell lines, with IC50 values indicating their potency. nih.gov Another study highlighted a 2,5-disubstituted-1,3,4-oxadiazole derivative, compound 10f, as being highly potent against prostate cancer (PC-3) cells and also showing good cytotoxicity against HepG2 and breast cancer (MCF-7) cells. nih.gov
The table below summarizes the in vitro cytotoxic activity of selected pyridine and spiro-pyridine derivatives.
| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Spiro-pyridine derivative 5 | Caco-2 | - | Doxorubicin | 12.49 ± 1.10 |
| Spiro-pyridine derivative 7 | Caco-2 | 7.83 ± 0.50 | Doxorubicin | 12.49 ± 1.10 |
| Spiro-pyridine derivative 8 | Caco-2 | 13.61 ± 1.20 | Doxorubicin | 12.49 ± 1.10 |
| 1,4,6-triaryl-2-oxo-pyridine derivative 11 | HepG-2 | 14.87 ± 1.20 | Doxorubicin | 4.50 ± 0.20 |
| 1,4,6-triaryl-2-oxo-pyridine derivative 11 | Caco-2 | 19.23 ± 1.40 | Doxorubicin | 12.49 ± 1.10 |
Mechanisms of Antitumor Action: Apoptosis Induction and Cell Cycle Modulation
The antitumor effects of these compounds are often achieved through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. For example, a novel 1,2,4-triazine (B1199460) sulfonamide derivative was shown to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways. nih.gov
One of the most active spiro-pyridine derivatives, compound 7, was found to induce apoptosis in Caco-2 cells by increasing the apoptosis rate significantly. nih.gov It also caused cell cycle arrest in the S phase, thereby inhibiting cell proliferation. nih.gov This was accompanied by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
Similarly, a 2,5-disubstituted-1,3,4-oxadiazole derivative, compound 10f, induced apoptosis in PC-3 cells and disrupted the cell cycle. nih.gov Another study on bis spiro-cyclic 2-oxindole derivatives showed that the most potent compound inhibited the proliferation of breast cancer cells by inducing apoptosis and causing cell cycle arrest in the S phase. researchgate.net This was mediated by the fragmentation of genomic DNA and the up-regulation of pro-apoptotic genes. researchgate.net
Enzyme Inhibition in Cancer Pathways
A key mechanism through which these compounds exert their anticancer effects is by inhibiting specific enzymes involved in cancer-promoting pathways.
The PI3K pathway is a crucial intracellular signaling pathway that is often mutated or amplified in a wide variety of cancers, playing a significant role in cancer cell survival, angiogenesis, and metastasis. mdpi.comnih.gov Consequently, it is a promising therapeutic target. mdpi.com The hyperactivation of the PI3K pathway can be caused by mutations in the PIK3CA gene or the inactivation of the PTEN gene. mdpi.com
A series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were designed and synthesized as PI3K inhibitors. nih.gov One of these compounds, 17p, demonstrated PI3Kα inhibitory activity comparable to the control drug BKM-120. nih.gov The potent activity of this compound is attributed to the ability of its morpholine and amine–pyrimidine groups to form hydrogen bonds with key amino acid residues in the PI3K enzyme. nih.gov
PIM-1 kinase is another important enzyme that plays a role in the development and progression of cancers like prostate cancer. nih.gov PIM kinases are known to suppress apoptosis by inhibiting the pro-apoptotic protein Bad. nih.gov They also regulate cell cycle progression at the G1/S and G2/M phases. nih.gov
A series of 2,5-disubstituted-1,3,4-oxadiazoles were synthesized to target PIM-1 kinase. nih.gov The most potent derivative, compound 10f, showed a strong inhibitory activity against PIM-1 kinase, with an IC50 value of 17 nM, which is comparable to the reference drug Staurosporine. nih.gov
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Tyrosine Kinase Inhibition
The dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a well-established strategy in cancer therapy, targeting both tumor cell proliferation and angiogenesis. Pyridine-based compounds have emerged as a promising class of dual inhibitors.
Research into 2-oxo-pyridine and 1′H-spiro-pyridine derivatives has demonstrated their potential to inhibit both EGFR and VEGFR-2. nih.govresearchgate.net One notable spiro-pyridine derivative, compound 7, exhibited significant inhibitory activity against both EGFR and VEGFR-2, with IC50 values of 0.124 µM and 0.221 µM, respectively. nih.govresearchgate.net These findings underscore the potential of the pyridine core structure in the design of potent dual-target kinase inhibitors.
Further studies on novel pyridine-derived compounds have identified several potent inhibitors of the VEGFR-2 enzyme. nih.gov For instance, compound 10 from a synthesized series potently inhibited VEGFR-2 with an IC50 value of 0.12 µM, an activity level nearly equipotent to the established drug sorafenib (B1663141) (IC50 = 0.10 µM). nih.gov Additionally, cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as effective dual inhibitors of VEGFR-2 and Human Epidermal Growth Factor Receptor 2 (HER-2), a receptor closely related to EGFR. mdpi.com This body of evidence suggests that the this compound scaffold is a highly relevant framework for developing novel dual EGFR/VEGFR-2 inhibitors.
Table 1: Inhibitory Activity of Pyridine Derivatives against EGFR and VEGFR-2
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Spiro-pyridine derivative 7 | EGFR | 0.124 | nih.govresearchgate.net |
| Spiro-pyridine derivative 7 | VEGFR-2 | 0.221 | nih.govresearchgate.net |
| Pyridine derivative 10 | VEGFR-2 | 0.12 | nih.gov |
| Sorafenib (Reference) | VEGFR-2 | 0.10 | nih.gov |
Telomerase Inhibition
Telomerase is a critical enzyme for the maintenance of telomeres and is a key target in cancer therapy due to its role in cellular immortalization. Pyridine-containing compounds have shown promise as telomerase inhibitors.
A study on 6-formyl-pyridine-2-carboxylate derivatives revealed that these compounds can exhibit significant telomerase inhibitory activity. nih.gov Among the synthesized series, the 3,4-dichlorothiophenol (B146521) ester demonstrated the highest in vitro telomerase inhibitory activity and also showed significant tumor suppression in vivo. nih.gov
Furthermore, acridine (B1665455) derivatives, which are characterized by a central pyridine ring fused to two benzene (B151609) rings, have been rationally designed as telomerase inhibitors. nih.govresearchgate.net These compounds are thought to exert their inhibitory effect by stabilizing G-quadruplex structures formed by telomeric DNA. nih.gov The most potent of these acridine derivatives displayed IC50 values against telomerase in the range of 1.3 to 8 µM. nih.gov Cationic porphyrins bearing pyridyl groups have also been identified as potent inhibitors of human telomerase, with their mechanism also involving binding to and stabilizing quadruplex DNA. acs.org These findings highlight the potential of pyridine-based scaffolds, including those related to this compound, in the development of novel telomerase inhibitors.
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a crucial role in cancer invasion and metastasis. The inhibition of MMPs is a key therapeutic strategy, and sulfur-containing heterocyclic compounds have shown potential in this area.
Research has demonstrated that various sulfur-containing compounds can inhibit the activity of MMP-2 and MMP-9. nih.gov For instance, cysteine, an amino acid containing a thiol group, has shown the highest potency of inhibition against both MMP-2 and MMP-9 at activity levels relevant to neonatal hypoxia-reoxygenation. nih.gov
Furthermore, the design of sulfonamide-based hydroxamic acids incorporating a heterocyclic core has led to potent and selective inhibitors of several MMPs, including stromelysin, collagenase-3, and gelatinases A (MMP-2) and B (MMP-9). nih.gov The binding interactions of substituents on the heterocyclic ring are believed to contribute significantly to their high inhibitory potency and selectivity. nih.gov This highlights the importance of the heterocyclic and sulfur-containing moieties, both present in the this compound structure, for effective MMP inhibition.
Antimicrobial Activities
Derivatives of this compound have been investigated for their efficacy against a range of bacterial and fungal pathogens, demonstrating significant potential as antimicrobial agents.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
The antibacterial properties of pyridine derivatives have been well-documented. Specifically, 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, which are structurally analogous to derivatives of this compound, have shown notable activity. researchgate.netnih.gov These compounds have been found to be effective against Escherichia coli strains. researchgate.netnih.gov
A broader review of pyridine compounds with antimicrobial activities reveals their efficacy against both Gram-positive species like Staphylococcus aureus and Bacillus subtilis, and Gram-negative species such as E. coli and Pseudomonas aeruginosa. nih.gov For example, certain nicotinic acid benzylidene hydrazide derivatives have shown activity comparable to the standard drug norfloxacin. nih.gov Similarly, some Mannich bases derived from isonicotinohydrazide have demonstrated high antibacterial activity with MIC values ranging from 6.25 to 12.5 µg/mL. nih.gov The isolation of 2-(methyldithio)pyridine-3-carbonitrile from Persian Shallot and its subsequent screening also revealed broad-spectrum antibacterial activity. nih.gov
Antifungal Efficacy
In addition to their antibacterial properties, pyridine derivatives have also exhibited significant antifungal activity. The aforementioned 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have been evaluated for their antifungal potential. researchgate.net
A comprehensive review of pyridine compounds highlights their activity against various fungal species, including Candida albicans and Aspergillus niger. nih.gov For example, certain nicotinic acid benzylidene hydrazide derivatives displayed antifungal activity comparable to fluconazole. nih.gov Furthermore, some Mannich bases of isonicotinohydrazide showed high antifungal activity against C. albicans and C. gabrata with MIC values of 12.5 µg/mL. nih.gov The natural product 2-(methyldithio)pyridine-3-carbonitrile also demonstrated potent activity against Candida species, with MIC values ranging from 0.25 to 2 µg/mL. nih.gov
Determination of Minimum Inhibitory Concentrations (MIC)
The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
For 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, MIC values against E. coli strains have been determined to be in the range of 0.2–1.3 µg/mL, indicating high potency. researchgate.net Other pyridine derivatives have also shown impressive MIC values. For instance, certain Mannich bases exhibited MICs of 6.25–12.5 µg/mL against various bacterial strains. nih.gov The naturally occurring 2-(methyldithio)pyridine-3-carbonitrile showed MICs between 0.5 and 64 µg/mL against a panel of bacteria and a more potent range of 0.25 to 2 µg/mL against Candida species. nih.gov
Table 2: Minimum Inhibitory Concentrations (MIC) of Pyridine Derivatives against Microbial Strains
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli | 0.2–1.3 | researchgate.net |
| Mannich bases of isonicotinohydrazide | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | 6.25–12.5 | nih.gov |
| Mannich bases of isonicotinohydrazide | Candida albicans, Candida gabrata | 12.5 | nih.gov |
| 2-(Methyldithio)pyridine-3-carbonitrile | Various Bacteria | 0.5–64 | nih.gov |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,4-Dichlorothiophenol ester |
| Acridine |
| Cysteine |
| Sorafenib |
| Erlotinib |
| 2-Oxo-pyridine |
| 1′H-Spiro-pyridine |
| 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines |
| Nicotinic acid benzylidene hydrazide |
| Isonicotinohydrazide |
| 2-(Methyldithio)pyridine-3-carbonitrile |
| Norfloxacin |
| Fluconazole |
| Sulfonamide |
| Hydroxamic acid |
| Porphyrin |
| Pyrido[2,3-d]pyrimidine |
Anti-inflammatory Potential
The anti-inflammatory properties of this compound derivatives have been primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Cyclooxygenase (COX) Isozyme Inhibition (COX-1, COX-2)
Cyclooxygenase (COX) exists in at least two isoforms, COX-1 and COX-2. mdpi.com COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. mdpi.com The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Several studies have explored the potential of pyridine and pyrimidine derivatives as COX inhibitors. For instance, novel 1,3,4-oxadiazole (B1194373) derivatives of 4,6-dimethyl-2-sulfanylpyridine-3-carboxamide have been synthesized and evaluated for their anti-COX activities. mdpi.com In one study, a Schiff base derivative containing a 2-bromobenzylidene residue demonstrated inhibition of both COX-1 and COX-2 at concentrations lower than standard drugs like piroxicam (B610120) and meloxicam. mdpi.com Another compound with a 4-chlorobenzylidene moiety selectively inhibited the COX-2 isoenzyme. mdpi.com
Similarly, pyrimidine-5-carbonitrile derivatives have shown promise as selective COX-2 inhibitors. mdpi.comnih.gov The presence of a benzenesulfonamide (B165840) moiety is a key feature for selective COX-2 inhibition. mdpi.com For example, a series of cyanopyrimidine hybrids bearing various sulphonamide phenyl moieties at the C-2 position demonstrated potent COX-2 inhibitory activity in the submicromolar range. mdpi.com Some of these compounds exhibited inhibitory potency comparable to or even exceeding that of the well-known COX-2 inhibitor, Celecoxib. mdpi.comnih.gov The anti-inflammatory activity of these compounds is often linked to their COX-2 inhibitory potential. nih.gov
Table 1: COX-2 Inhibitory Activity of Selected Pyrimidine-5-carbonitrile Derivatives
| Compound | COX-2 IC50 (µM) | Reference |
| Compound with 4-chlorobenzylidene moiety | Selective COX-2 inhibitor | mdpi.com |
| Pyrimidine-based sulfonamide phenyl derivative | 0.0127 | nih.gov |
| N-(2,6-dimethoxypyrimidin-4-yl) benzenesulfonamide derivative | 0.22–0.67 | nih.gov |
| 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | 47.1% inhibition at 20 µM | mdpi.com |
Antioxidant Activities: Free Radical Scavenging Properties
Reactive oxygen species (ROS) and free radicals are implicated in the pathogenesis of various diseases. Antioxidants can neutralize these harmful species, making the evaluation of the antioxidant potential of new compounds a crucial area of research. Several studies have demonstrated the free radical scavenging properties of pyridine and pyrimidine-carbonitrile derivatives.
The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging methods. nih.govgavinpublishers.com For instance, a series of novel aminocarbonitrile derivatives incorporating carbohydrate moieties showed significant antioxidant activity, with some compounds displaying higher antioxidant power than the standard, Trolox. nih.gov The presence of aminocarbonitrile and β-amino ester moieties was found to contribute to the high antioxidant activity. nih.gov
Similarly, dihydropyrimidine (B8664642) carbonitrile and its derivatives have been shown to possess potent antioxidant activity, which is attributed to the presence of -NH and -SH groups. nih.gov In another study, some pyrimidine derivatives demonstrated potent nitric oxide and hydrogen peroxide free radical scavenging activity, with the presence of electron-withdrawing groups like -Cl and -Br enhancing the activity. nih.gov The antioxidant properties of 1,4-dihydropyridine (B1200194) derivatives, which bear a structural resemblance to the biological reducing agent NADH, have also been investigated, with compounds having electron-donating groups on the aromatic ring showing higher relative antioxidant activity. gavinpublishers.com
Table 2: Antioxidant Activity of Selected Pyridine and Pyrimidine Derivatives
| Compound Class | Assay | Result | Reference |
| Aminocarbonitrile derivatives with carbohydrate moieties | ABTS | Significant antioxidant activity, some better than Trolox | nih.gov |
| Dihydropyrimidine carbonitrile derivatives | - | Potent antioxidant activity | nih.gov |
| Pyrimidine derivatives with -Cl and -Br | Nitric oxide and hydrogen peroxide scavenging | Potent antioxidant activity | nih.gov |
| 1,4-Dihydropyridine derivatives with electron-donating groups | β-carotene/linoleic acid | Higher relative antioxidant activity | gavinpublishers.com |
Targeting Adenosine (B11128) Receptors: Ligand Design and Activity Profiling
Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that are involved in a wide range of physiological processes, making them attractive drug targets. nih.gov The design and synthesis of selective ligands for these receptors are of great interest for the development of novel therapeutics. nih.gov
While most known adenosine receptor agonists are purine (B94841) nucleoside derivatives, certain non-purine scaffolds have also been identified. nih.gov For instance, 2-aminopyridine-3,5-dicarbonitrile (B1331539) derivatives have been reported to act as agonists at adenosine receptors with varying degrees of subtype selectivity. nih.gov
Furthermore, 1,4-dihydropyridine and pyridine derivatives have been shown to bind to adenosine receptor subtypes in the micromolar range. nih.gov Structure-activity relationship studies have indicated that bulky groups at the 4-, 5-, and 6-positions of the dihydropyridine (B1217469) ring are tolerated for binding to adenosine receptors. nih.gov Some of these derivatives have shown a preference for the A3 receptor subtype. For example, a 4-trans-β-styryl derivative displayed a 24-fold selectivity for A3 receptors over A1 and 74-fold selectivity over A2A receptors. nih.gov The development of heterobivalent ligands targeting adenosine A2A and dopamine (B1211576) D2 receptor heteromers has also been an area of active research. nih.gov
Enzyme Inhibition Beyond Specific Therapeutic Areas
The inhibitory potential of this compound and related heterocyclic structures extends beyond COX and adenosine receptors to other important enzyme families.
Butyrylcholinesterase (BChE) Inhibition
Butyrylcholinesterase (BChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), plays a role in the hydrolysis of choline (B1196258) esters. nih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. researchgate.net While AChE is the primary target, BChE inhibition has also gained attention as a therapeutic approach. nih.gov
Several studies have reported the BChE inhibitory activity of various heterocyclic compounds. For instance, novel 2-benzoylhydrazine-1-carboxamides have been designed and evaluated as inhibitors of both AChE and BChE. mdpi.com Some of the tridecyl derivatives in this series were found to be more potent BChE inhibitors than the parent compound. mdpi.com Natural products like boldine (B1667363) have also been shown to inhibit both AChE and BChE. nih.gov The investigation of various compounds for BChE inhibition helps in the development of QSAR models to predict the inhibitory potency of new molecules. nih.gov
General Enzyme Inhibitor Characterization
The versatile scaffold of pyridine and quinazoline (B50416) derivatives has been explored for the inhibition of a variety of other enzymes. For example, 2,3-disubstituted 4(3H)-quinazolinone derivatives have been synthesized and evaluated as anti-inflammatory agents, with some compounds showing potent inhibition of enzymes other than COX. researchgate.net Novel 2-sulfanylquinazolin-4(3H)-one derivatives have been investigated as multi-kinase inhibitors, targeting enzymes like EGFR, VEGFR2, HER2, and CDK2, which are implicated in cancer. nih.gov
Furthermore, derivatives of pyrrolidine-2-carbonitrile (B1309360) have been designed as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, for the treatment of type 2 diabetes. nih.gov Sulfonamide derivatives have also been studied as inhibitors of carbonic anhydrase isoenzymes I, II, and VI. researchgate.net This broad range of enzyme inhibitory activities highlights the potential of these heterocyclic structures in diverse therapeutic areas.
Other Noteworthy Biological Activities (e.g., Corrosion Inhibition)
Beyond the scope of direct pharmacological applications, derivatives of this compound exhibit properties that are valuable in industrial contexts, most notably in the prevention of metallic corrosion. The structural features of this compound—namely the pyridine ring, the sulfanyl (B85325) (thiol) group, and the nitrile group—are all known to contribute to effective corrosion inhibition.
The protective mechanism of these organic inhibitors is primarily attributed to their ability to adsorb onto a metal's surface. This adsorption process forms a barrier that isolates the metal from the corrosive medium. The presence of heteroatoms such as nitrogen and sulfur, along with π-electrons from the aromatic pyridine ring, are crucial for this interaction. These features facilitate the sharing of electrons with the vacant d-orbitals of the metal, leading to the formation of a stable, protective film.
Several studies on compounds with similar functional groups have demonstrated significant anti-corrosion efficacy. For instance, pyridine and its derivatives are well-documented corrosion inhibitors for various metals, including iron and aluminum, in acidic environments. tandfonline.comdntb.gov.ua The nitrogen atom in the pyridine ring, with its lone pair of electrons, plays a pivotal role in the adsorption process. tandfonline.com
Furthermore, the presence of a sulfur atom, as found in the sulfanyl group of this compound, is known to enhance corrosion inhibition. Thiol-containing compounds, such as 2-mercaptobenzimidazole, have shown high inhibition efficiencies, attributed to the strong coordination of sulfur with the metal surface. mdpi.com The synergistic effect of combining a pyridine ring with a sulfur-containing group can lead to even more robust corrosion protection. nih.gov
The nitrile (carbonitrile) group also contributes to the anti-corrosion properties of organic molecules. nih.gov The triple bond in the nitrile group provides an additional source of π-electrons that can interact with the metal surface, thereby strengthening the adsorbed protective layer. Research on various carbonitrile derivatives has confirmed their effectiveness as corrosion inhibitors for steel in acidic solutions. nih.gov
Given that this compound possesses all three of these key functional groups—a pyridine ring, a sulfanyl group, and a carbonitrile group—it is poised to be a highly effective corrosion inhibitor. The combination of these groups suggests a multi-faceted adsorption mechanism, leading to a dense and stable protective film on the metal surface.
The following table summarizes the corrosion inhibition efficiencies of various pyridine and nitrile derivatives, providing a comparative context for the potential performance of this compound.
Computational and Theoretical Studies on 2 Sulfanylpyridine 4 Carbonitrile Systems
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its receptor, providing insights into the binding mode and affinity.
Analysis of Binding Modes and Affinities with Biomolecular Targets
While specific molecular docking studies on 2-Sulfanylpyridine-4-carbonitrile are not extensively reported, research on closely related cyanopyridine and pyridinethiol derivatives provides valuable insights into their potential biomolecular targets and binding interactions. These studies suggest that compounds containing the cyanopyridine scaffold can exhibit significant binding affinities towards various enzymes implicated in diseases like cancer.
One of the key potential targets for cyanopyridine derivatives is Topoisomerase II (Topo II) , an enzyme that plays a crucial role in DNA replication and is a validated target for anticancer drugs. nih.govmdpi.commdpi.comnih.govresearchgate.net Molecular docking studies on cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives have shown excellent binding affinity within the active site of human topoisomerase-IIβ, with binding energies ranging from -7.33 to -8.28 kcal/mol. nih.gov These interactions are often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's binding pocket. For instance, fluoroquinolines, which share structural similarities with the pyridine (B92270) core, have been shown to bind to the GLN773 residue of human topoisomerase IIα with binding energies between -6.06 and -7.7 kcal/mol. nih.gov
Another important target is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase that is often overexpressed in various cancers. Pyridine and pyrimidine (B1678525) derivatives have been investigated as potential EGFR inhibitors. nih.gov Docking studies of these derivatives into the EGFR active site help in understanding the structural requirements for inhibitory activity and in designing more potent inhibitors.
The following table summarizes representative binding affinities of related pyridine derivatives against potential biomolecular targets.
| Compound Class | Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyanopyridine-based 1,3,4-oxadiazoles | Topoisomerase-IIβ | - | -7.33 to -8.28 | - |
| Fluoroquinolines | Topoisomerase IIα | 4fm9 | -6.06 to -7.7 | GLN773 |
| Fluoroquinolines | Topoisomerase IIβ | 3Q3X | -9.96 to -11.8 | ASP479, SER480 |
| Substituted Pyridines | Lysine-specific demethylase 1 (LSD1) | - | - | Lys661, Asp555 |
It is important to note that while these results are for related compounds, they strongly suggest that this compound could also exhibit significant binding affinities towards these or similar biological targets. The presence of the sulfanyl (B85325) and cyano groups offers potential hydrogen bonding and other interactions that could contribute to stable binding.
Density Functional Theory (DFT) Calculations and Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
DFT calculations have been performed on cyanopyridine derivatives to determine their molecular geometries, electronic properties, and chemical reactivity. nih.gov Such studies are crucial for understanding the intrinsic properties of these molecules and how they might behave in a biological environment.
A key aspect of this compound is its potential tautomerism between the thiol and thione forms. Computational studies on the related 2-pyridinethiol have shown that while the thiol form (2SH) is more stable in the gas phase, the thione form (2S) is favored in solution due to its larger dipole moment. acs.orgresearchgate.net This tautomeric equilibrium is critical as it can significantly influence the molecule's binding mode and reactivity.
The electronic properties, such as the HOMO and LUMO energy levels and the HOMO-LUMO energy gap, are important indicators of a molecule's chemical reactivity and kinetic stability. nih.govnih.govscirp.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For a series of triazine derivatives, DFT calculations have shown a HOMO-LUMO gap of around 4.4871 eV. irjweb.com For pyridine oximes, the energy gap was found to be a good predictor of their bonding trend with an iron surface. mdpi.com These findings suggest that DFT calculations can provide valuable insights into the reactivity of this compound.
The molecular electrostatic potential (MEP) surface, another property that can be calculated using DFT, helps in identifying the regions of a molecule that are rich or poor in electrons, thus predicting sites for nucleophilic and electrophilic attack. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. chemrevlett.comchemrevlett.com These models are instrumental in drug discovery for predicting the activity of new compounds and for optimizing the structure of existing ones to enhance their efficacy.
While no specific QSAR models have been reported for this compound, numerous studies have successfully applied QSAR to pyridine derivatives for a range of biological activities, including anticancer and enzyme inhibitory effects. chemrevlett.comnih.govnih.gov For instance, a reliable QSAR model was developed for pyridine and bipyridine derivatives against the HeLa cell line, achieving a high coefficient of determination (R² = 0.908 for the test set). chemrevlett.comchemrevlett.com This model was then used to design a novel anticancer compound with improved predicted activity.
Another study developed 3D-QSAR models for pyridine-substituted pyrimidines as Mer kinase inhibitors, which showed good predictive ability (r²ext = 0.728). nih.gov Similarly, 3D-QSAR models for substituted pyridine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors also demonstrated satisfactory predictive capacity. nih.gov
These examples highlight the utility of QSAR in understanding the structure-activity relationships of pyridine-containing compounds. For this compound, a QSAR study could help identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern its biological activity. This knowledge would be invaluable for designing new analogs with enhanced potency and selectivity.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment
Before a compound can be considered a potential drug candidate, it is crucial to evaluate its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). sci-hub.se In silico ADMET prediction tools have become an essential part of the early-stage drug discovery process, as they can help to identify compounds with unfavorable pharmacokinetic profiles, thus reducing the likelihood of late-stage failures. nih.govmdpi.com
Studies on pyridine derivatives have utilized in silico tools to predict their ADMET properties and assess their drug-likeness based on criteria such as Lipinski's rule of five. nih.govmdpi.com For instance, a study on sulfonamide derivatives tethered with a pyridine moiety performed in silico ADMET predictions to evaluate their potential as drug candidates. researchgate.net Similarly, ADMET properties of various cyanopyridine derivatives have been assessed to gauge their suitability for further development. nih.gov
A typical in silico ADMET analysis for a compound like this compound would involve the prediction of the following parameters:
| ADMET Property | Description | Predicted Value (Illustrative) |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Percentage of absorption in the human intestine. | High |
| Caco-2 Permeability | Permeability through a model of the intestinal wall. | Moderate to High |
| P-glycoprotein (P-gp) Substrate/Inhibitor | Interaction with an efflux pump that can limit drug absorption. | Likely not a substrate/inhibitor |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Ability to cross the blood-brain barrier. | Low to Moderate |
| Plasma Protein Binding (PPB) | Extent of binding to proteins in the blood plasma. | Moderate |
| Metabolism | ||
| CYP450 Inhibition | Inhibition of key metabolic enzymes. | Potential for inhibition of certain isoforms |
| Excretion | ||
| Half-life (T1/2) | Time taken for the concentration of the drug to reduce by half. | Moderate |
| Toxicity | ||
| AMES Toxicity | Potential to cause mutations in bacteria (an indicator of carcinogenicity). | Non-toxic |
| hERG Inhibition | Potential to block the hERG potassium channel, which can lead to cardiotoxicity. | Low risk |
These predictions, although theoretical, are crucial for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved pharmacokinetic profiles.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. youtube.com This technique is particularly useful for studying the conformational changes of a ligand, the stability of a ligand-protein complex, and the role of solvent molecules in the binding process.
For compounds like this compound, MD simulations can offer insights into several key aspects. A study on the closely related 2-mercaptopyridine (B119420) investigated its hydration using MD simulations, revealing the structure of water molecules around the nitrogen and sulfur atoms in both the thione and thiol forms. su.se This information is critical for understanding how the solvent influences the tautomeric equilibrium and the interactions with a biological target.
MD simulations have also been employed to study the binding stability of pyridine derivatives to their target proteins. mdpi.comnih.gov For example, MD simulations of substituted pyridine derivatives bound to lysine-specific demethylase 1 (LSD1) revealed the importance of a conserved water-bridge in the binding process. nih.gov The simulations also helped to identify key amino acid residues that contribute significantly to the binding energy.
In another study, MD simulations of pyridine oximes on an iron surface showed that they adopt a parallel adsorption mode, providing insights into their corrosion inhibition mechanism. mdpi.com
For this compound, MD simulations could be used to:
Investigate its conformational flexibility in solution.
Study the stability of its complex with a potential biological target over time.
Analyze the detailed interactions, including hydrogen bonds and hydrophobic contacts, within the binding site.
Calculate the binding free energy, which provides a more accurate estimate of the binding affinity than docking scores alone.
These simulations can provide a dynamic picture of the molecular interactions that are not captured by static docking methods, thus offering a more complete understanding of the compound's mechanism of action.
Potential Applications and Emerging Research Directions
Applications in Materials Science for Advanced Material Development
The 2-sulfanylpyridine-4-carbonitrile scaffold and its analogues are being explored for their potential in the development of advanced materials. The presence of nitrogen and sulfur atoms allows for the coordination with various metal ions, making them suitable ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of interest for applications in catalysis, gas storage, and sensing.
For instance, derivatives of 2-sulfanylpyridine have been investigated as corrosion inhibitors for mild steel in acidic environments. The pyridine (B92270) ring and the sulfur atom can adsorb onto the metal surface, forming a protective layer that inhibits corrosion. Studies on 2-amino-4-(4-methoxyphenyl)-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile have shown a high inhibition efficiency, suggesting the potential of the broader class of sulfanylpyridine derivatives in this application. nih.gov
Furthermore, the ability of pyridine-based ligands to form stable complexes with transition metals is being exploited in the development of functional materials with specific optical and electronic properties. nih.govresearchgate.netresearchgate.net For example, terpyridine-metal complexes are known for their luminescent properties and are being investigated for use in sensors and imaging agents. nih.govresearchgate.net While specific research on this compound in this area is limited, its structural similarities to other pyridine-based ligands suggest its potential for creating novel functional materials.
Table 1: Potential Applications of this compound Analogues in Materials Science
| Application Area | Potential Role of this compound Analogues | Supporting Evidence/Rationale |
| Corrosion Inhibition | Formation of a protective film on metal surfaces. | High inhibition efficiency observed for 2-amino-4-(4-methoxyphenyl)-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile. nih.gov |
| Coordination Polymers/MOFs | Ligands for the construction of porous materials. | Presence of coordinating nitrogen and sulfur atoms. mdpi.commdpi.comresearchgate.net |
| Functional Materials | Building blocks for materials with specific optical and electronic properties. | Known luminescent and electronic properties of related pyridine-metal complexes. nih.govresearchgate.netresearchgate.net |
Development of Novel Synthetic Routes for Diverse this compound Analogues
The exploration of the full potential of the this compound scaffold is dependent on the ability to synthesize a diverse range of its analogues. Researchers are actively developing novel and efficient synthetic routes to access these compounds. A significant focus has been on one-pot, multi-component reactions which offer advantages in terms of efficiency and atom economy.
One of the key strategies involves the condensation of readily available starting materials. For the closely related 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile scaffold, two main approaches have been established: a pseudo-four-component reaction (pseudo-4CR) involving the condensation of two molecules of malononitrile (B47326) with an aromatic aldehyde and a thiol, and a three-component reaction (3CR) of malononitrile, a 2-arylidenemalononitrile, and a thiol. nih.govrsc.orgresearchgate.net These reactions can be catalyzed by a variety of catalysts, including triethylamine (B128534), DBU, DABCO, and ionic liquids. nih.gov
The synthesis of 2-thioxo-pyridine-3-carbonitrile derivatives has also been achieved through the reaction of cyanopyridones with phosphorus pentasulfide or by reacting chloropyridones with thiourea (B124793). nih.gov These methods provide pathways to introduce the sulfanyl (B85325) group onto the pyridine ring. Further modifications can then be made to introduce the nitrile group at the 4-position.
Table 2: Selected Synthetic Methodologies for 2-Sulfanylpyridine Analogues
| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |
| Pseudo-Four-Component Reaction (pseudo-4CR) | Malononitrile, Aromatic Aldehyde, Thiol | Et3N, DBU, DABCO, Ionic Liquids | 2-Amino-6-sulfanylpyridine-3,5-dicarbonitriles | nih.gov |
| Three-Component Reaction (3CR) | Malononitrile, 2-Arylidenemalononitrile, Thiol | Triethylamine | 2-Amino-6-sulfanylpyridine-3,5-dicarbonitriles | nih.gov |
| Thionation of Cyanopyridones | Cyanopyridone | Phosphorus Pentasulfide | 2-Thioxo-pyridine-3-carbonitrile | nih.gov |
| Reaction with Thiourea | Chloropyridone | Thiourea | 2-Thioxo-pyridine-3-carbonitrile | nih.gov |
Exploration of New Biological Targets and Therapeutic Modalities for this compound Derivatives
The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. mdpi.com The unique combination of functional groups in this compound and its derivatives makes them attractive candidates for the discovery of new therapeutic agents targeting a range of diseases.
Research into the biological activities of related pyridine and pyrimidine (B1678525) derivatives has revealed a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netnih.govmdpi.com For example, certain 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives have shown antimicrobial activity against various bacterial strains. nih.gov Others have been investigated as non-nucleoside agonists for adenosine (B11128) receptors, with potential applications in cardiovascular diseases. nih.gov
The development of novel inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes has also been a focus, with pyrrolidine-2-carbonitrile (B1309360) derivatives showing promising results. nih.gov This suggests that the nitrile group in this compound could play a crucial role in binding to the active sites of various enzymes. The exploration of new biological targets for this compound derivatives is an active area of research, with the aim of identifying novel treatments for a variety of diseases.
Advanced Computational Approaches in Drug Discovery for this compound-Based Agents
Computational methods are playing an increasingly important role in modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of new drug candidates. nih.govnih.govmdpi.com For this compound-based agents, these approaches can be used to predict their binding affinity to various biological targets, optimize their pharmacokinetic properties, and elucidate their mechanism of action at the molecular level.
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This can provide valuable insights into the key interactions that are responsible for the biological activity of a compound. For example, molecular modeling studies of sulfonamide derivatives have been used to understand their binding to the active site of carbonic anhydrase, a target for anticancer drugs. nih.gov Similar studies could be applied to this compound derivatives to identify potential biological targets and to guide the design of more potent and selective inhibitors.
Virtual screening of large compound databases is another powerful computational tool that can be used to identify novel hits with desired biological activities. By filtering compounds based on their predicted binding affinity and drug-like properties, researchers can prioritize a smaller number of compounds for experimental testing, thereby accelerating the drug discovery process.
Integration of this compound Scaffolds into Multifunctional Hybrid Molecules
The concept of multifunctional or hybrid molecules, which combine two or more pharmacophores into a single entity, has emerged as a promising strategy to address complex diseases with multifactorial etiologies. nih.gov The this compound scaffold, with its versatile chemical handles, is an attractive building block for the design and synthesis of such hybrid molecules.
The design of such hybrid molecules often involves a linker that connects the different pharmacophoric units. The nature and length of the linker can have a significant impact on the biological activity of the hybrid molecule, and computational methods can be used to optimize the linker design. nih.gov The integration of the this compound scaffold into multifunctional hybrid molecules represents a promising avenue for the development of novel therapeutics with improved efficacy and reduced side effects.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR identify the pyridine ring protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm). The sulfanyl group’s proton appears as a singlet near δ 3.5–4.0 ppm .
- X-ray Crystallography : ORTEP-III with a Graphical User Interface (GUI) is recommended for resolving molecular geometry and bond angles, particularly to confirm the thiol group’s position and planarity of the pyridine ring .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 151.02 for C₆H₄N₂S).
How does the sulfanyl group in this compound affect its reactivity in cross-coupling reactions?
Advanced Research Question
The sulfanyl (–SH) group acts as both an electron donor and a directing group. In Suzuki-Miyaura couplings, it facilitates palladium-catalyzed aryl-aryl bond formation at the 4-position of the pyridine ring. However, competing oxidation of –SH to sulfonic acid under aerobic conditions necessitates inert atmospheres (N₂/Ar) and chelating ligands like XPhos to stabilize intermediates . Comparative studies with methoxy or chloro analogs (e.g., 4-Chloro-2-pyridinecarbonitrile) show reduced reactivity due to weaker electron-donating effects .
How can researchers address contradictions in reported spectroscopic data for this compound derivatives?
Advanced Research Question
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism (thiol ↔ thione), or impurities. To resolve these:
- Perform variable-temperature NMR to detect tautomeric shifts.
- Use deuterated solvents (DMSO-d₆ or CDCl₃) consistently for comparability.
- Cross-validate with computational methods (DFT calculations for expected chemical shifts) .
For example, conflicting ¹³C NMR signals for the nitrile group may arise from residual water; rigorous drying of samples is essential .
What strategies are effective for modifying the this compound scaffold to enhance biological activity?
Advanced Research Question
- Substitution at the 4-position : Introducing electron-withdrawing groups (e.g., –CF₃) increases electrophilicity, improving binding to biological targets like kinases .
- Protection of –SH group : Acetylation (to –SAc) prevents oxidation during in vitro assays, as seen in analogs like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine .
- Heterocycle fusion : Extending the pyridine ring into quinoline or isoquinoline systems enhances π-π stacking interactions, as demonstrated in antimicrobial studies .
What mechanistic insights guide the use of this compound in metal-catalyzed reactions?
Advanced Research Question
The compound’s nitrile and sulfanyl groups act as ligands for transition metals. For example:
- In Cu-catalyzed azide-alkyne cycloadditions (CuAAC), the nitrile stabilizes Cu(I) intermediates, accelerating triazole formation.
- Pd(II) complexes with the sulfanyl group show enhanced catalytic efficiency in C–H activation, but competing coordination by the nitrile can reduce yields. Mechanistic studies using in situ IR and XAS spectroscopy are recommended to optimize metal-ligand ratios .
How can researchers mitigate challenges in the stability of this compound during storage?
Basic Research Question
- Storage conditions : Keep at 0–6°C under inert gas (Ar) to prevent oxidation. Amber glass vials reduce light-induced degradation .
- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation of the sulfanyl group.
- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like sulfonic acid derivatives .
What computational methods are recommended for predicting the reactivity of this compound in novel reactions?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways, particularly for polar aprotic solvents like DMF .
- Docking Studies : For biological applications, simulate interactions with enzyme active sites (e.g., cytochrome P450) to guide functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
